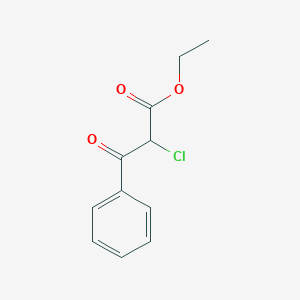

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 2-chloro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIINBVGKBDRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide to Ethyl 2-Chloro-3-Phenylpropanoate and its Oxo-Counterpart

In the intricate world of organic synthesis and drug discovery, precision in chemical nomenclature is paramount. A case in point is the compound specified as "2-chloro-3-phenyl-propionic acid ethyl ester." An exploration of chemical databases reveals a critical ambiguity, leading to two distinct yet related molecules: ethyl 2-chloro-3-phenylpropanoate and ethyl 2-chloro-3-oxo-3-phenylpropanoate . This guide, tailored for researchers, scientists, and drug development professionals, will elucidate the synonyms, structures, and key characteristics of both compounds, providing a clear and comprehensive understanding of each.

The Critical Distinction: A Phenyl vs. a Benzoyl Group

The core difference between these two molecules lies at the third position of the propanoate chain. In ethyl 2-chloro-3-phenylpropanoate , a benzyl group (a phenyl ring attached to a methylene bridge) is present. In contrast, ethyl 2-chloro-3-oxo-3-phenylpropanoate features a benzoyl group, where a phenyl ring is directly attached to a carbonyl (C=O) group. This seemingly minor difference significantly impacts the electronic properties, reactivity, and potential applications of the molecule.

Part 1: Ethyl 2-Chloro-3-phenylpropanoate

This compound, a derivative of hydrocinnamic acid, is a key intermediate in various synthetic pathways.

Synonyms and Identifiers

A comprehensive understanding begins with a clear identification of the compound through its various names and registry numbers.

| Identifier | Value |

| IUPAC Name | ethyl 2-chloro-3-phenylpropanoate |

| CAS Number | 7474-06-8 (for the parent acid) |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Synonyms | 2-chloro-3-phenylpropionic acid ethyl ester, α-Chlorohydrocinnamic acid ethyl ester |

Chemical Structure

The molecular architecture of ethyl 2-chloro-3-phenylpropanoate is depicted below. The chlorine atom at the alpha-position to the ester introduces a chiral center, meaning this compound can exist as a racemic mixture or as individual enantiomers.

Caption: 2D structure of ethyl 2-chloro-3-oxo-3-phenylpropanoate.

Physicochemical Properties

A comparative summary of the key physical and chemical properties of both compounds is presented below.

| Property | Ethyl 2-chloro-3-phenylpropanoate | Ethyl 2-chloro-3-oxo-3-phenylpropanoate |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₁ClO₃ |

| Molecular Weight | 212.67 g/mol | 226.65 g/mol [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | White to yellow solid or semi-solid or liquid [2] |

| Boiling Point | Data not readily available | Data not readily available |

| Melting Point | Data not readily available | Data not readily available |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Synthesis and Reactivity Insights

Ethyl 2-chloro-3-phenylpropanoate can be synthesized through various methods, including the chlorination of ethyl 3-phenylpropanoate. Its reactivity is centered around the electrophilic carbon bearing the chlorine atom, making it a substrate for nucleophilic substitution reactions.

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a valuable synthetic intermediate. For instance, it can undergo asymmetric transfer hydrogenation to produce the corresponding chiral alcohol, a valuable building block in pharmaceutical synthesis. [3]A typical procedure for such a reduction involves using a rhodium catalyst with a chiral ligand in the presence of a hydrogen source like sodium formate. [3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Illustrative)

The following is a generalized protocol based on literature precedents for the asymmetric reduction of a related ketoester. [3] Objective: To synthesize chiral ethyl 2-chloro-3-hydroxy-3-phenylpropanoate.

Materials:

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

-

[RhCl₂(Cp*)]₂ (catalyst precursor)

-

Chiral ligand (e.g., a chiral diamine or amino alcohol)

-

Sodium formate (HCOONa)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a reaction vessel, dissolve the rhodium catalyst precursor and the chiral ligand in deionized water.

-

Stir the solution at a slightly elevated temperature (e.g., 40 °C) for a period to allow for catalyst formation.

-

Cool the solution to the desired reaction temperature (e.g., 30 °C).

-

Add sodium formate and ethyl 2-chloro-3-oxo-3-phenylpropanoate to the reaction mixture.

-

Stir the reaction for a specified time, monitoring the progress by techniques such as TLC or HPLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography on silica gel.

Caption: Generalized workflow for the asymmetric transfer hydrogenation.

Conclusion

The seemingly subtle difference in the name "2-chloro-3-phenyl-propionic acid ethyl ester" highlights the critical importance of precise chemical nomenclature. This guide has delineated the distinct identities of ethyl 2-chloro-3-phenylpropanoate and ethyl 2-chloro-3-oxo-3-phenylpropanoate, providing researchers and drug development professionals with the foundational knowledge of their respective synonyms, structures, and chemical properties. A clear understanding of these differences is essential for successful synthesis, reaction design, and the development of novel chemical entities.

References

-

PrepChem.com. Synthesis of 9(b) Ethyl 2-chloro-3-[4-(2-oxopropoxy)phenyl]propionate. Available from: [Link]

-

PubChem. Ethyl 2-chloro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Synthesis Database. ethyl (2E)-2-chloro-3-phenyl-2-propenoate. Available from: [Link]

-

PubChemLite. Ethyl 2-chloro-3-oxo-3-phenylpropanoate (C11H11ClO3). Available from: [Link]

-

PubChem. 2-Chloro-3-phenylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Mol-Instincts. 2-chloro-3-phenylpropanoic acid. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]

-

Stenutz. (E)-2-chloro-3-phenylprop-2-enoic acid. Available from: [Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available from: [Link]

-

The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

Sources

Alpha-chloro-beta-keto ester building blocks for organic synthesis

Mastering -Chloro- -Keto Esters: A Technical Guide to Synthesis and Heterocyclic Construction

Executive Summary

Structural Utility & Reactivity Profile

The

The Electrophilic Triad

-

-Carbon (

-

Ketone Carbonyl (

): Susceptible to nucleophilic attack (1,2-addition) or condensation (imine formation). -

Ester Carbonyl (

): Modulates the acidity of the

Visualization: Reactivity Map

The following diagram illustrates the electrophilic susceptibility of the scaffold, guiding retrosynthetic disconnection strategies.

Figure 1: Electrophilic sites of the

Synthesis of the Building Block

The preparation of these esters requires precise control to avoid over-chlorination (

Comparative Analysis of Chlorinating Agents

Selecting the right reagent is a balance between atom economy, safety, and selectivity.

| Feature | Sulfuryl Chloride ( | N-Chlorosuccinimide (NCS) | |

| Atom Economy | High | Low (Succinimide waste) | Highest |

| Selectivity | High (Temp. dependent) | Very High | Moderate (Risk of over-chlorination) |

| Physical State | Liquid (Easy dosing) | Solid (Easy handling) | Gas (Requires specialized manifold) |

| Byproducts | Succinimide (Solid) | ||

| Scale Suitability | Preferred for >100g | Preferred for <10g | Industrial only |

Protocol A: Scalable Synthesis using Sulfuryl Chloride

Rationale:

Reagents:

-

Ethyl acetoacetate (1.0 equiv)

-

Sulfuryl chloride (1.05 equiv)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with Ethyl acetoacetate (1.0 equiv) and DCM (5 vol). Equip with a pressure-equalizing addition funnel and a gas scrubber (NaOH trap) to neutralize evolved HCl and

. -

Cooling: Cool the solution to

. Note: Low temperature is critical to prevent the formation of the enol form of the product, which reacts faster than the starting material, leading to dichlorination. -

Addition: Add

dropwise over 60 minutes. Maintain internal temperature -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC or GC.

-

Workup: Wash the organic layer with water (

), saturated -

Purification: Dry over

and concentrate. Distillation under reduced pressure is recommended for high purity (>98%).

Application: Heterocycle Construction

A. The Hantzsch Thiazole Synthesis

This is the most "field-proven" application of

Mechanistic Pathway

The reaction proceeds via a cascade:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon ( -

Cyclization: The nitrogen atom attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization.

Figure 2: The Hantzsch Thiazole Synthesis Cascade.

Protocol B: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (absolute)

Methodology:

-

Dissolve thiourea in ethanol at RT.

-

Add Ethyl 2-chloroacetoacetate dropwise. The reaction is exothermic; control rate to maintain gentle reflux or keep below

if selectivity is required. -

Reflux for 2 hours.

-

Cool to RT. The hydrochloride salt of the thiazole often precipitates.

-

Neutralization: Add saturated

to liberate the free base. -

Isolation: Filter the solid precipitate or extract with ethyl acetate. Recrystallize from EtOH/Water.

B. The Feist-Benary Furan Synthesis

While less common than the Hantzsch, the Feist-Benary synthesis is vital for accessing highly substituted furans. It involves the reaction of

Key Insight: The reaction is sensitive to steric bulk. If the

Stereoselective Transformations (DKR)

Modern drug development often requires chiral centers.

-

Concept: The

-position is acidic and racemizes rapidly in the presence of base. A chiral catalyst (e.g., Ru-Noyori type) reduces one enantiomer of the ketone faster than the other. Because the enantiomers interconvert, the entire racemic mixture is funneled into a single chiral product [4]. -

Product: syn-

-chloro- -

Utility: Precursors for chiral epoxides (Darzens) or

-adrenergic blockers.

Safety & Handling (Lachrymators)

Warning:

-

Containment: All weighing and transfers must occur within a functioning fume hood.

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bisulfite solution before wiping.

-

Storage: Store in glass containers with PTFE-lined caps. Over time, these compounds can degrade to release HCl; open old bottles with caution.

References

-

Synthesis of

-Chloro-- Organic Chemistry Portal.

-

[Link]

-

Hantzsch Thiazole Synthesis

- SynArchive. "Hantzsch Thiazole Synthesis: Mechanism and Protocols."

-

[Link]

-

Feist-Benary Furan Synthesis

- Wikipedia / Organic Chemistry Portal. "Feist-Benary Synthesis."

-

[Link]

-

Dynamic Kinetic Resolution (DKR) of

-Keto Esters:

An In-Depth Technical Guide to the Solubility of Ethyl 2-chloro-3-oxo-3-phenylpropanoate in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a multifaceted compound with significant potential in organic synthesis and pharmaceutical development. Its utility as a building block is intrinsically linked to its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This guide provides a deep dive into the solubility characteristics of ethyl 2-chloro-3-oxo-3-phenylpropanoate, blending theoretical predictions with practical experimental methodologies to offer a robust resource for laboratory and developmental applications.

Molecular Structure and Physicochemical Properties

Ethyl 2-chloro-3-oxo-3-phenylpropanoate possesses a molecular structure that dictates its solubility profile. Key features include an aromatic phenyl ring, an ester group, a ketone, and a chlorinated alpha-carbon. These functional groups contribute to a moderate polarity and the potential for various intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |

| Molecular Weight | 226.65 g/mol | [1] |

| Predicted XLogP3 | 2.7 | [1] |

The predicted XLogP3 value of 2.7 suggests a degree of lipophilicity, indicating that the compound will likely favor organic solvents over water.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of extensive empirical solubility data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The central tenet of this model is the principle of "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Represents the energy from London dispersion forces.

-

δP (Polar): Accounts for the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. This similarity is quantified by the "Hansen distance" (Ra), calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Due to the lack of experimentally determined HSP values for ethyl 2-chloro-3-oxo-3-phenylpropanoate, we can estimate them based on its structural components. The presence of a phenyl ring and alkyl chain contributes to the dispersion parameter (δD). The ester and ketone groups provide a significant polar component (δP), while the potential for hydrogen bond acceptance at the oxygen atoms contributes to the hydrogen bonding parameter (δH).

Based on these structural features, the following are reasoned estimations for the HSP of ethyl 2-chloro-3-oxo-3-phenylpropanoate:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | 18.5 |

| δP | 9.5 |

| δH | 5.0 |

Predicted Solubility Profile in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Hansen distance (Ra) to our target compound. This provides a predicted ranking of solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Solubility) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 6.7 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.7 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.8 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.8 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Medium |

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.9 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 15.7 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 39.1 | Insoluble |

This predictive table serves as a valuable starting point for solvent screening and process development. Solvents with lower Ra values, such as acetone, ethyl acetate, THF, and dichloromethane, are anticipated to be excellent solvents for ethyl 2-chloro-3-oxo-3-phenylpropanoate.

Caption: The Hansen Solubility Sphere illustrates that solvents with HSP values falling within the sphere (smaller Ra) are likely to dissolve the solute.

Experimental Verification of Solubility

Theoretical predictions provide a strong foundation, but experimental verification is crucial for scientific rigor. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method is ideal for initial solvent screening.

Protocol:

-

Add approximately 25 mg of ethyl 2-chloro-3-oxo-3-phenylpropanoate to a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at ambient temperature.

-

Visually inspect the solution. The compound is considered "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[2][3]

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise solubility data.

Protocol:

-

Prepare a saturated solution by adding an excess of ethyl 2-chloro-3-oxo-3-phenylpropanoate to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Caption: A stepwise representation of the gravimetric method for determining quantitative solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of ethyl 2-chloro-3-oxo-3-phenylpropanoate in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental protocols, researchers, scientists, and drug development professionals are equipped with a systematic approach to solvent selection and solubility determination. The provided data and methodologies will aid in accelerating research and development processes where this versatile compound is employed.

References

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of Substituted Pyrazoles using Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous approved pharmaceuticals.[1] Their remarkable range of biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—makes them a "privileged scaffold" in the pursuit of novel therapeutics.[2][3] A highly effective and foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4]

This application note details a robust protocol for the synthesis of highly functionalized pyrazole derivatives utilizing Ethyl 2-chloro-3-oxo-3-phenylpropanoate as a versatile 1,3-dicarbonyl synthon. The presence of the α-chloro substituent offers a unique opportunity for controlling the regiochemical outcome and introduces a potential site for further derivatization or elimination, leading to a fully aromatic pyrazole system. This guide provides an in-depth mechanistic rationale, a detailed experimental protocol, and expected analytical data for researchers in organic synthesis and medicinal chemistry.

Reaction Principle and Mechanism

The synthesis of the pyrazole core from Ethyl 2-chloro-3-oxo-3-phenylpropanoate and a substituted hydrazine (e.g., phenylhydrazine) is a variation of the classic Knorr pyrazole synthesis.[4][5][6] The reaction proceeds through a well-defined sequence of condensation, cyclization, and aromatization steps.

Causality Behind the Mechanism:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto the most electrophilic carbonyl group of the β-keto ester. The benzoyl ketone at C3 is more electrophilic than the ester carbonyl at C1 due to the lesser resonance stabilization, making it the preferential site for initial attack.

-

Hydrazone Formation: This attack, typically catalyzed by a small amount of acid, leads to the formation of a hydrazone intermediate after the elimination of a water molecule.[4]

-

Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack. In this specific substrate, the attack occurs at the C2 carbon, displacing the chloride ion, which is a good leaving group. This cyclization step is followed by tautomerization to yield the stable, aromatic pyrazole ring. This pathway is favored due to the formation of a highly stable aromatic system, which is the primary thermodynamic driving force for the reaction.[4][7]

The overall transformation efficiently converts the linear α-chloro-β-keto ester into a highly valuable heterocyclic scaffold.

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 2-chloro-3-oxo-3-phenylpropanoate (5 mmol, 1.0 equiv).

-

Add absolute ethanol (20 mL) to dissolve the starting material.

-

To the stirring solution, add phenylhydrazine (5.5 mmol, 1.1 equiv) dropwise.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heating and Reflux: Place the flask on a stirring hotplate and heat the reaction mixture to reflux (approximately 80-90°C).

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material by performing thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is considered complete when the initial ketoester spot is no longer visible.

-

Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (40 mL) while stirring. The crude product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

-

Recrystallize the crude product from a minimal amount of cold ethanol to yield the pure pyrazole derivative. [8]Dry the crystalline solid under vacuum.

Data Presentation and Characterization

The successful synthesis of the target pyrazole derivative should be confirmed by standard analytical techniques. The table below summarizes the expected data for the representative product, Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

| Parameter | Expected Result |

| Product | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate |

| Physical Appearance | White or off-white crystalline solid |

| Expected Yield | 70-85% |

| Melting Point | Varies based on purity |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, pyrazole-H), 7.2-7.5 (m, 10H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~163 (C=O), 145-150 (pyrazole-C), 125-140 (Ar-C & pyrazole-C), 60 (-OCH₂), 14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1595 (C=N stretch, pyrazole), ~1500 (C=C stretch, aromatic) |

Note: The spectral data provided are approximate and based on characteristic chemical shifts for similar pyrazole structures. Actual values should be determined experimentally. [1]

Trustworthiness and Self-Validation

The protocol's reliability is ensured through continuous monitoring. The use of TLC is critical to validate the completion of the reaction by observing the disappearance of the starting material and the appearance of a new, distinct product spot. Furthermore, the final characterization via NMR, IR, and melting point analysis provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound. A sharp melting point close to the literature value is a strong indicator of high purity.

References

- Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013).

-

Chandrakantha, B., Isloor, A. M., Sridharan, K., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available at: [Link]

-

Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Isloor, A. M., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

-

Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Chemistry Learner. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research. Available at: [Link]

- Singh, A., et al. (2025).

- Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE: SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology.

-

Al-Awadi, H., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. Available at: [Link]

-

El-Mekabaty, A., et al. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents. European Journal of Chemistry. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]

Sources

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]

Application Notes & Protocols: A Guide to One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

Introduction: The Significance of Dihydropyrano[2,3-c]pyrazoles in Modern Drug Discovery

The dihydropyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] This assertion is grounded in the broad spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The fusion of pyran and pyrazole rings creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents.[6][7] The urgent need for efficient, sustainable, and cost-effective methods to synthesize libraries of these compounds for high-throughput screening has propelled the development of one-pot multicomponent reactions (MCRs).[1][8] This guide provides an in-depth exploration of a robust and environmentally conscious approach to the synthesis of dihydropyrano[2,3-c]pyrazoles, tailored for researchers and professionals in the pharmaceutical sciences.

The Core of the Synthesis: A Mechanistic Overview

The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a testament to the elegance and efficiency of MCRs. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (commonly ethyl acetoacetate), and hydrazine hydrate.[8] The sequence of events, while seemingly complex, can be logically dissected into a domino sequence of classical organic reactions. A plausible mechanistic pathway is initiated by two concurrent condensations: the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate, and the condensation of hydrazine hydrate with ethyl acetoacetate to generate a 3-methyl-5-pyrazolone intermediate.[4][9] This is followed by a crucial Michael addition of the pyrazolone to the electron-deficient alkene of the arylidenemalononitrile. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.[4]

Figure 1: A proposed mechanistic pathway for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Green Chemistry in Practice: A Protocol Utilizing a Reusable Catalyst

In alignment with the principles of green chemistry, the following protocol utilizes a heterogeneous, reusable catalyst in an aqueous medium, minimizing the use of volatile organic solvents and simplifying product purification.[10] This approach not only reduces the environmental impact but also often leads to high yields and short reaction times.

Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

-

4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

-

Malononitrile (1 mmol, 66.1 mg)

-

Ethyl acetoacetate (1 mmol, 130.1 mg)

-

Hydrazine hydrate (1.2 mmol, 60.1 mg, ~60 µL of a 64% solution)

-

Preheated Fly-Ash Catalyst (10 mol%)[10]

-

Ethanol (5 mL)

-

Deionized Water (5 mL)

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and the preheated fly-ash catalyst (10 mol%).

-

Solvent Addition: To the mixture of reactants and catalyst, add a 1:1 solution of ethanol and deionized water (10 mL total).

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 80°C with vigorous stirring.

-

Monitoring Progress: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Workup and Isolation: Upon completion of the reaction (typically within 1-2 hours), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity without the need for column chromatography.[11]

-

Catalyst Recovery: The catalyst can be recovered from the filtrate by simple filtration, washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.[10]

Figure 2: A streamlined workflow for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and environmental footprint of the synthesis. A wide array of catalysts has been successfully employed, ranging from simple organic bases to sophisticated nanocatalysts. The following table provides a comparative summary of various catalytic systems reported in the literature.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Preheated Fly-Ash | Water | Reflux | 1-2 h | 90-95 | [10] |

| Magnetized Dextrin | Ethanol | Reflux | Varies | High | |

| Nano-eggshell/Ti(IV) | Solvent-free | Room Temp. | 10-15 min | 92-98 | [4] |

| Ceric Ammonium Nitrate (CAN) | Water | Ultrasound | 15-20 min | Favorable | [12] |

| SnCl₂ | Microwave | 80 | 25 min | 88 | [12] |

| Ethylene Glycol (catalyst-free) | Ethylene Glycol | 100 | 80 min | 94 | [11] |

| DL-Mandelic Acid | Water | Reflux | 2-3 h | ~93 | [13] |

Table 1: A summary of various catalytic systems for the synthesis of dihydropyrano[2,3-c]pyrazoles.

Troubleshooting and Expert Insights

-

Low Yields: Incomplete reaction is a common cause of low yields. Ensure adequate stirring and reaction time. The purity of the starting aldehyde is also crucial, as impurities can inhibit the reaction.

-

Side Reactions: At elevated temperatures, side reactions can occur. Optimizing the reaction temperature is key. The use of milder conditions, such as room temperature with a highly active catalyst, can mitigate this issue.[4]

-

Product Purification: While many protocols report high purity after simple filtration, some derivatives may require recrystallization from a suitable solvent like ethanol to achieve analytical purity.[11]

-

Catalyst Deactivation: For reusable catalysts, ensure proper washing and drying procedures are followed to prevent deactivation in subsequent runs.[10]

Conclusion: A Versatile and Sustainable Synthetic Strategy

The one-pot multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles represents a powerful and versatile tool for medicinal chemists and drug development professionals. The adoption of green chemistry principles, through the use of environmentally benign solvents and reusable catalysts, further enhances the appeal of this methodology. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize diverse libraries of these biologically significant molecules, thereby accelerating the pace of drug discovery.

References

-

Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst - IJSDR. (n.d.). Retrieved from [Link]

-

Mohamadpour, F. (2020). Catalyst-free green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds assisted by ethylene glycol (E-G) as a reusable and biodegradable solvent medium. Journal of Chemical Sciences, 132(1), 72. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]

-

One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (2023). Heterocyclic Letters, 11(4), 675-682. [Link]

-

Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2023). Atlantis Press. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. (2023). RSC Sustainability. [Link]

-

Tafti, A., Mirjalili, B. F., Bamoniri, A., & Salehi, N. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. BMC Chemistry, 15(1), 1-8. [Link]

-

Synthesis of Dihydropyrano[2,3-C]pyrazoles Using Mandelic Acid as an Efficient Catalyst. (2021). Polycyclic Aromatic Compounds, 1-10. [Link]

-

Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 19(5), 552-568. [Link]

-

Probable mechanistic pathway of dihydropyrano[2,3-c]pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6599. [Link]

-

A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2015). Arabian Journal of Chemistry, 8(5), 675-680. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6296. [Link]

-

One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. (2013). Current Chemistry Letters, 2(4), 197-206. [Link]

-

Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. (2016). Der Pharma Chemica, 8(19), 1-7. [Link]

-

Synthesis of pyrano[2,3‐c]pyrazoles: A review. (2022). Journal of Heterocyclic Chemistry. [Link]

-

Antimicrobial activity of Dihydropyrano [2,3-c]pyrazole derivatives (5a-m). (2018). ResearchGate. [Link]

-

One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (2023). Heterocyclic Letters. [Link]

-

Sohal, H. S., Goyal, A., Sharma, R., Khare, R., & Kumar, S. (2013). Glycerol mediated, one pot, multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. European Journal of Chemistry, 4(4), 450-453. [Link]

-

Chemical and biological data for dihydropyrano[2,3-c]pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry. [Link]

-

Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). Arkivoc, 2021(i), 273-328. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. growingscience.com [growingscience.com]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. ias.ac.in [ias.ac.in]

- 12. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Note: Synthesis of 3,5-Diaryl Pyrazoles from Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Abstract

This application note details the protocol for synthesizing 3,5-diaryl pyrazole frameworks (specifically 1,3-diaryl-4-substituted pyrazoles ) using ethyl 2-chloro-3-oxo-3-phenylpropanoate as a versatile electrophilic building block. While classical Knorr synthesis utilizes 1,3-diketones, the use of an

Introduction

Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The biological activity of these heterocycles is heavily dependent on the substitution pattern at positions 1, 3, and 5.

The precursor ethyl 2-chloro-3-oxo-3-phenylpropanoate (also known as ethyl

Target Molecule & Nomenclature Note

Strictly speaking, a "3,5-diaryl pyrazole" usually implies aryl groups at carbons 3 and 5 (with N1 being unsubstituted or alkylated). However, in the context of this specific precursor reacting with aryl hydrazines , the resulting scaffold is typically a 1,3-diaryl pyrazole (1-aryl-3-phenyl-4-chloro-5-pyrazolone derivatives). For the purpose of this guide, we focus on the synthesis of 1,3-diphenyl-4-chloro-1H-pyrazol-5-ol and its derivatives, which represent the "diaryl" core (N-aryl, C-aryl) accessible from this starting material.

Mechanistic Insight

The transformation proceeds via a modified Knorr Pyrazole Synthesis . The reaction involves the condensation of an aryl hydrazine with the ketone carbonyl, followed by cyclization onto the ester group.

Key Reaction Steps:

-

Hydrazone Formation: The terminal nitrogen of the aryl hydrazine attacks the highly electrophilic ketone carbonyl (activated by the adjacent electron-withdrawing chlorine and ester groups).

-

Cyclization: The internal nitrogen of the hydrazine attacks the ester carbonyl, eliminating ethanol.

-

Tautomerization: The resulting pyrazolone undergoes tautomerization. The presence of the C4-chloro group stabilizes the enol form (5-hydroxy pyrazole) or the keto form depending on solvent polarity.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway for the condensation of ethyl 2-chloro-3-oxo-3-phenylpropanoate with phenylhydrazine.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 226.66 | 1.0 | 2.27 g (10 mmol) | Substrate |

| Phenylhydrazine | 108.14 | 1.1 | 1.19 g (11 mmol) | Nucleophile |

| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | 0.98 g (12 mmol) | Acid Scavenger/Buffer |

| Ethanol (Absolute) | 46.07 | - | 20 mL | Solvent |

| Glacial Acetic Acid | 60.05 | cat. | 2-3 drops | Catalyst |

Step-by-Step Synthesis

Step 1: Preparation of Reaction Mixture

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.27 g (10 mmol) of ethyl 2-chloro-3-oxo-3-phenylpropanoate in 15 mL of absolute ethanol.

-

Add 0.98 g (12 mmol) of anhydrous sodium acetate. Stir for 5 minutes at room temperature to ensure dispersion.

-

Note: Sodium acetate buffers the HCl generated if elimination occurs, though in this pyrazolone synthesis, it primarily catalyzes the condensation.

-

Step 2: Addition of Hydrazine

-

Prepare a solution of 1.19 g (11 mmol) phenylhydrazine in 5 mL of ethanol.

-

Add the hydrazine solution dropwise to the RBF over 5–10 minutes.

-

Observation: A slight exotherm or color change (yellow/orange) may be observed due to hydrazone formation.

-

Step 3: Reflux & Cyclization

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (~78 °C ) in an oil bath.

-

Maintain reflux for 3–5 hours . Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

TLC Target: Disappearance of the starting ester (

) and appearance of a new, more polar spot (

-

Step 4: Work-up & Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

-

The product typically precipitates as a solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal; alternatively, refrigerate overnight.

-

Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL) to remove unreacted hydrazine.

Step 5: Purification

-

Recrystallization: The crude solid is usually purified by recrystallization from hot ethanol or an ethanol/water (8:2) mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

Characterization Data (Expected)[1][2][3]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 155–160 °C (dependent on specific aryl substituents).

-

1H NMR (DMSO-d6, 400 MHz):

- 7.2–7.8 (m, 10H, Ar-H)

- 11.5–12.5 (br s, 1H, OH/NH tautomer)

-

Note: The absence of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) confirms cyclization.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1,3-diaryl pyrazoles.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Incomplete cyclization or residual solvent. | Extend reflux time. Use a seed crystal during cooling. Ensure water used for quenching is ice-cold.[1] |

| Impurity: Unreacted Hydrazine | Excess reagent not washed out. | Wash the crude solid thoroughly with dilute HCl (5%) followed by water to remove basic hydrazine residues. |

| Dark Coloration | Oxidation of phenylhydrazine. | Use freshly distilled phenylhydrazine. Conduct the reaction under an inert atmosphere ( |

| Regioisomer Formation | Competitive attack at ester vs ketone. | The |

Safety & Hazards

-

Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Handle in a fume hood with double gloves (nitrile).

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Lachrymator and skin irritant. Avoid inhalation of dust/vapors.

-

Waste Disposal: All hydrazine-containing waste must be segregated and treated as hazardous chemical waste. Do not dispose of down the drain.

References

-

Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

-

Reactivity of

-Halo- -

Regioselective Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles and Isoxazoles: The Case of Trifluoromethyl-Containing 1,3-Dicarbonyls". Journal of Organic Chemistry, 73(9), 3523–3529. Link

- General Pyrazole Review: Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory agents: A review". Journal of Chemical and Pharmaceutical Research, 5(12), 1155-1161.

Sources

Strategic Synthesis of Potent Antioxidant Thiazole Derivatives via Hantzsch Condensation with Chloro-β-Keto Esters

Application Note: A-78B4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of antioxidant thiazole derivatives, leveraging the classic Hantzsch thiazole synthesis.[1][2][3] Specifically, this note details the reaction between thioamides and α-chloro-β-keto esters to yield highly functionalized thiazole scaffolds. Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating system checks, and detailed methodologies for synthesis, purification, characterization, and antioxidant activity evaluation.

Introduction: The Significance of Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile biological activities.[5][6] Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for the design of novel therapeutic agents.[7] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a multitude of pathological conditions.[8] Consequently, the development of potent antioxidants is a critical area of research. Thiazole derivatives have emerged as promising candidates in this field, with numerous studies highlighting their radical-scavenging capabilities.[9][10][11]

The Hantzsch thiazole synthesis, a reliable and high-yielding method, provides a straightforward route to this important heterocycle.[1][2][3] This application note focuses on the use of readily available chloro-β-keto esters as the α-halocarbonyl component, offering a versatile entry point to a diverse library of antioxidant thiazole derivatives.

Reaction Mechanism and Rationale

The cornerstone of this synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, in this case, a chloro-β-keto ester.[1][2][3]

Causality of Experimental Choices:

-

Thioamide: The choice of thioamide is critical as it dictates the substituent at the 2-position of the resulting thiazole ring. This position is a key site for structural modification to modulate antioxidant activity.

-

α-Chloro-β-keto ester: This reactant provides the C4 and C5 atoms of the thiazole ring. The ester and keto functionalities offer handles for further derivatization.

-

Solvent: A polar protic solvent, such as ethanol, is typically employed to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism.

-

Temperature: The reaction is often heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative antioxidant thiazole derivative: Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

-

Ethyl 2-chloroacetoacetate (1 equivalent)

-

Thiourea (1.2 equivalents)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve thiourea (1.2 eq.) in 30 mL of anhydrous ethanol with gentle stirring.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.[12]

-

Dry the product in a desiccator and determine the yield.

Diagram 2: Experimental Workflow for Thiazole Synthesis

Caption: Workflow for thiazole derivative synthesis.

Characterization of Synthesized Thiazole Derivatives

Structural verification of the synthesized compounds is crucial. The following spectroscopic techniques are recommended for comprehensive characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[13][14] The chemical shifts, integration, and coupling patterns provide detailed information about the proton and carbon environments.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=O, and C=N vibrations.[13][15]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[13][15]

| Technique | Expected Observations for Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| ¹H NMR | Signals corresponding to the amino protons, methyl protons, and the ethyl ester protons. |

| ¹³C NMR | Resonances for the thiazole ring carbons, the methyl carbon, and the carbons of the ethyl ester group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[15] |

| MS (m/z) | A molecular ion peak corresponding to the calculated molecular weight of the compound.[13] |

Protocol for Antioxidant Activity Evaluation

The antioxidant potential of the synthesized thiazole derivatives can be assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and reliable method.[16][17]

DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that exhibits a deep violet color with a maximum absorbance at 517 nm.[16] In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which is monitored spectrophotometrically.[16]

Materials:

-

Synthesized thiazole derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a standard antioxidant)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the synthesized thiazole derivative and ascorbic acid in methanol (e.g., 1 mg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add varying concentrations of the test compounds and the standard (e.g., 10, 25, 50, 75, and 100 µg/mL) to different wells.[16]

-

Add a fixed volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16]

Diagram 3: Principle of the DPPH Assay

Caption: DPPH radical scavenging by an antioxidant.

Data Presentation

The antioxidant activity data should be presented in a clear and concise manner. A table comparing the IC₅₀ values of the synthesized compounds with a standard antioxidant is recommended.

| Compound | IC₅₀ (µg/mL) |

| Thiazole Derivative 1 | Insert Value |

| Thiazole Derivative 2 | Insert Value |

| Thiazole Derivative 3 | Insert Value |

| Ascorbic Acid (Standard) | Insert Value |

Conclusion

This application note provides a robust and detailed framework for the synthesis and evaluation of antioxidant thiazole derivatives using chloro-β-keto esters. The Hantzsch thiazole synthesis offers a versatile and efficient route to these valuable heterocyclic compounds. The described protocols for synthesis, purification, characterization, and antioxidant activity assessment are designed to be readily implemented in a research setting. The structure-activity relationship of these derivatives can be further explored by modifying the substituents on the thioamide and the chloro-β-keto ester components, paving the way for the discovery of novel and potent antioxidant agents for therapeutic applications.

References

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Library of Medicine.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.

- Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids - Chemistry Research Journal. (n.d.). Chemistry Research Journal.

- Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). Journal of Propulsion Technology.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025, March 17). MDPI.

- Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal on Science and Technology.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). National Library of Medicine.

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, October 23). DergiPark.

- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).

- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025, March 17). National Library of Medicine.

- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.

- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Library of Medicine.

- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Review and Letters.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Library of Medicine.

- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012, July 15). National Library of Medicine.

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.

- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. (n.d.). Benchchem.

- Synthesis of 2-aminothiazoles from β-keto ester, tribromoisocyanuric acid, and thiourea. (n.d.).

- Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. (2023, March 11).

- Hantzsch thiazole synthesis. (n.d.). ResearchGate.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.).

Sources

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrj.org [chemrj.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. propulsiontechjournal.com [propulsiontechjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 14. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijsat.org [ijsat.org]

- 17. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Stabilizing Ethyl 2-chloro-3-oxo-3-phenylpropanoate Against Thermal Decarboxylation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-chloro-3-oxo-3-phenylpropanoate. This document provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing its decarboxylation during heating. As a valuable intermediate, particularly in reactions like the Darzens condensation for the synthesis of glycidic esters, maintaining the structural integrity of this α-chloro-β-keto ester is paramount for achieving high yields and purity of the desired products.

I. Understanding the Challenge: The Inherent Instability of a β-Keto Ester

Ethyl 2-chloro-3-oxo-3-phenylpropanoate belongs to the class of β-keto esters, which are known for their susceptibility to decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide. This process is often initiated by heat and can be catalyzed by both acidic and basic conditions. The presence of the carbonyl group at the β-position to the ester facilitates this transformation, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone, ultimately resulting in yield loss and the generation of unwanted byproducts.

dot graph "Decarboxylation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes Start [label="Ethyl 2-chloro-3-oxo-3-phenylpropanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heating (Δ)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Cyclic Transition State", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Loss of CO2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enol [label="Enol Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tautomerization [label="Tautomerization", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-chloro-1-phenylpropan-2-one (Byproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Heat; Heat -> Intermediate [label="Facilitates"]; Intermediate -> Decarboxylation; Decarboxylation -> Enol; Enol -> Tautomerization; Tautomerization -> Product; } Figure 1: General mechanism of thermal decarboxylation of a β-keto ester.

II. Troubleshooting Guide: Addressing Decarboxylation During Your Experiment

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Question 1: I'm performing a Darzens condensation with Ethyl 2-chloro-3-oxo-3-phenylpropanoate and an aldehyde, but my yields are consistently low, and I'm isolating a significant amount of a lower molecular weight byproduct. What's happening?

Answer:

It is highly probable that you are observing the consequences of decarboxylation of your starting material or the intermediate glycidic ester. The elevated temperatures often used in classical Darzens condensations can promote this unwanted side reaction. The byproduct you are isolating is likely 1-chloro-1-phenylpropan-2-one, the result of the loss of the ethyl carboxylate group.

Immediate Troubleshooting Steps:

-

Temperature Control is Critical: The most immediate and impactful change is to lower the reaction temperature. The Darzens reaction can often be successfully carried out at or below room temperature.

-

Actionable Advice: If your current protocol calls for heating, attempt the reaction at room temperature first. If the reaction is too slow, consider gentle warming to 30-40°C. For reactions that require a strong base, it is often beneficial to perform the addition of the base at 0-10°C to control the initial exotherm.

-

-

Re-evaluate Your Choice of Base: The strength and steric hindrance of the base play a crucial role.

-

Causality: Strong, non-hindered bases like sodium ethoxide can aggressively promote side reactions, including decarboxylation, especially if localized heating occurs during addition.

-

Actionable Advice: Consider switching to a more sterically hindered base such as potassium tert-butoxide (KOt-Bu).[1] This can favor the desired deprotonation at the α-carbon while minimizing other side reactions. The use of milder inorganic bases like potassium carbonate, often in conjunction with a phase-transfer catalyst, can also be effective in suppressing decarboxylation.[2][3]

-

-

Optimize the Reaction Time: Prolonged exposure to even moderate heat can lead to cumulative product loss.

-

Actionable Advice: Monitor your reaction closely using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup promptly to avoid extended heating.

-

Question 2: I've tried lowering the temperature, but the reaction is now impractically slow. How can I accelerate the desired reaction without inducing decarboxylation?

Answer:

This is a common challenge. When temperature reduction compromises the reaction rate, alternative strategies to enhance reactivity under mild conditions are necessary.

Strategies for Mild Condition Acceleration:

-

Implement Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions with two immiscible phases (e.g., a solid inorganic base and an organic solvent).

-

Mechanism of Benefit: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the base anion into the organic phase, allowing the reaction to proceed at a much lower temperature and often with improved selectivity.[4][5][6]

-

Experimental Protocol:

-

Dissolve Ethyl 2-chloro-3-oxo-3-phenylpropanoate and the aldehyde in a non-polar solvent like toluene.

-

Add a solid, mild base such as potassium carbonate.

-

Introduce a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Stir the mixture vigorously at room temperature and monitor the progress.

-

-

-

Solvent Selection: The choice of solvent can influence the thermal stability of your reactants.[7][8][9]

-

Actionable Advice: While polar aprotic solvents like DMSO or DMF are sometimes used to accelerate reactions, they can also facilitate decarboxylation at elevated temperatures.[10] For reactions where decarboxylation is a concern, consider less polar aprotic solvents like toluene or THF, especially when combined with PTC.

-

| Parameter | Recommendation for Avoiding Decarboxylation | Rationale |

| Temperature | 0°C to Room Temperature | Minimizes the activation energy barrier for decarboxylation. |

| Base | Potassium tert-butoxide, Potassium Carbonate | Sterically hindered or milder bases reduce side reactions. |

| Catalysis | Phase-Transfer Catalysis (PTC) | Enhances reaction rate at lower temperatures. |

| Solvent | Toluene, THF | Less polar aprotic solvents can offer a better balance of reactivity and stability. |

Question 3: Can I avoid heating altogether, even during the workup?

Answer:

Yes, and it is highly advisable. The workup procedure is a common, yet often overlooked, stage where decarboxylation can occur, especially if it involves acidic or basic washes at elevated temperatures.

Cold Workup Protocol:

-

Quenching: Quench the reaction mixture by pouring it into cold (0-5°C) water or a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base.

-

Extraction: Perform extractions with a suitable organic solvent at room temperature or below.

-

Washing: Use cold brine or saturated sodium bicarbonate solutions for washes.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure without external heating. A rotary evaporator with a room temperature water bath is ideal.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that makes Ethyl 2-chloro-3-oxo-3-phenylpropanoate prone to decarboxylation?

A1: The susceptibility to decarboxylation arises from its structure as a β-keto ester. Upon heating, the molecule can adopt a cyclic, six-membered transition state. In this conformation, the carbonyl oxygen of the ester abstracts the acidic proton from the enolizable ketone, leading to a concerted electronic rearrangement that eliminates carbon dioxide and forms an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone byproduct.

Q2: Are there alternative synthetic strategies that completely bypass the need for heating?

A2: Yes. Modern organic synthesis offers several milder alternatives to the classical Darzens condensation:

-

Organocatalytic Darzens Reactions: Recent advancements have shown that certain organocatalysts, such as highly basic and non-nucleophilic phosphazene or cyclopropenimine superbases, can promote the Darzens condensation under very mild conditions, often at room temperature and in aprotic solvents, which minimizes the risk of hydrolysis and subsequent decarboxylation.[3][11]

-

Lewis Acid Catalysis: The use of Lewis acids can activate the aldehyde or ketone carbonyl group towards nucleophilic attack by the enolate of the α-halo ester, potentially allowing the reaction to proceed at lower temperatures.

-

Biocatalytic Reductions: For related transformations, enzymatic approaches using reductases can offer high stereoselectivity under physiological conditions, completely avoiding harsh temperatures and reagents.[12]

Q3: My desired product is the glycidic ester. If some decarboxylation of this product occurs after its formation, what would be the resulting byproduct?

A3: If the glycidic ester (an α,β-epoxy ester) undergoes hydrolysis to the corresponding glycidic acid followed by decarboxylation, it will typically rearrange to form a ketone.[13][14] In the case of a reaction between Ethyl 2-chloro-3-oxo-3-phenylpropanoate and an aldehyde (R-CHO), the resulting glycidic ester, upon hydrolysis and decarboxylation, would likely yield a β-keto aldehyde or a related rearranged carbonyl compound.

Q4: Is there a way to intentionally decarboxylate my β-keto ester under controlled conditions if the ketone is the desired product?

A4: Absolutely. The Krapcho decarboxylation is a well-established and reliable method for this transformation. It typically involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water.[10][15][16] These conditions are generally milder and more neutral than traditional acidic or basic hydrolysis followed by thermal decarboxylation, making it suitable for substrates with sensitive functional groups.[10]

dot graph "Decision_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Experiment Planning:\nHeating Ethyl 2-chloro-3-oxo-3-phenylpropanoate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal [label="Is Decarboxylation\nDesired or Avoided?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Avoid [label="Goal: Avoid Decarboxylation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Induce [label="Goal: Induce Decarboxylation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Avoidance Path Temp [label="Lower Temperature\n(0°C to RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Use Mild/Hindered Base\n(K2CO3, KOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; PTC [label="Consider Phase-Transfer\nCatalysis (PTC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Cold Workup\n(No Heating)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inducement Path Krapcho [label="Krapcho Decarboxylation:\nDMSO, LiCl, H2O, Heat", fillcolor="#F1F3F4", fontcolor="#202124"]; AcidHeat [label="Acidic Hydrolysis\nfollowed by Heating", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Goal; Goal -> Avoid [label="Avoid"]; Goal -> Induce [label="Induce"];

Avoid -> Temp [color="#EA4335"]; Temp -> Base [color="#EA4335"]; Base -> PTC [color="#EA4335"]; PTC -> Workup [color="#EA4335"];

Induce -> Krapcho [color="#34A853"]; Induce -> AcidHeat [color="#34A853"]; } Figure 2: Decision workflow for handling decarboxylation.

IV. References

-

Krapcho Decarboxylation. Wikipedia. [Link]

-

Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. [Link]

-

Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

-